molecular formula C16H15N5OS B5698815 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B5698815
M. Wt: 325.4 g/mol
InChI Key: IJJMFVKACNMEEW-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound includes a pyrimidine ring substituted with amino groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a naphthalene ring.

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. It can also interact with receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can be compared with other diaminopyrimidine derivatives, such as:

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide

These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The unique naphthalene moiety in this compound may contribute to its distinct biological activities and properties .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJMFVKACNMEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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